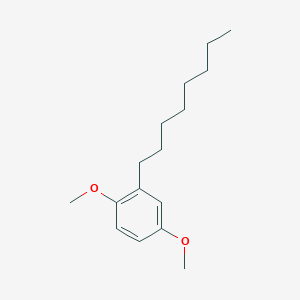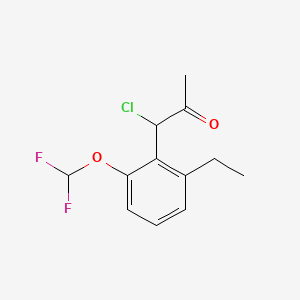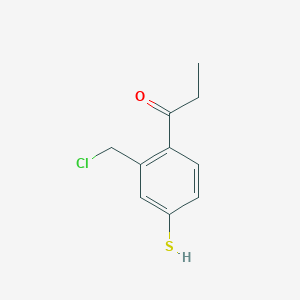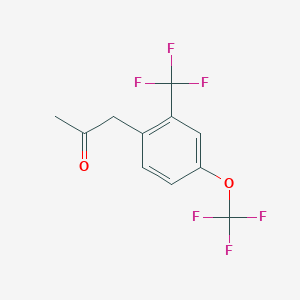
1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with trifluoromethoxy and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment of the Propan-2-one Moiety: The propan-2-one group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific solvents and catalysts.
Chemical Reactions Analysis
1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Methoxy-2-methylphenyl)propan-2-one: This compound lacks the trifluoromethoxy and trifluoromethyl groups, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethyl)phenyl)propan-2-one: This compound contains only the trifluoromethyl group, leading to differences in its chemical behavior and applications.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one:
The presence of both trifluoromethoxy and trifluoromethyl groups in this compound makes it unique, providing distinct chemical properties and a broader range of applications.
Properties
Molecular Formula |
C11H8F6O2 |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2/c1-6(18)4-7-2-3-8(19-11(15,16)17)5-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
NSORGPWEBRYPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



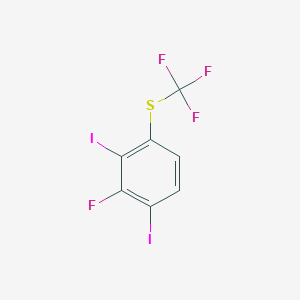
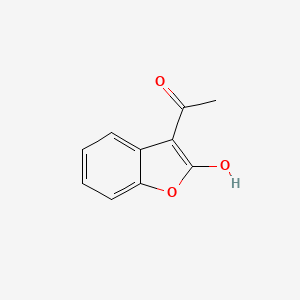
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
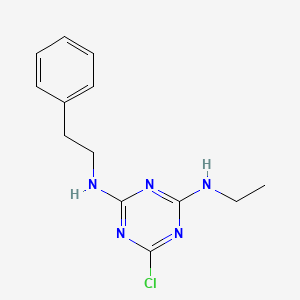

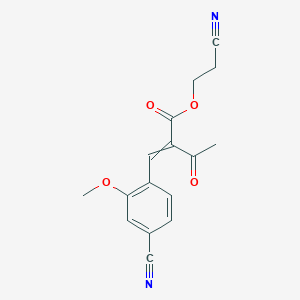
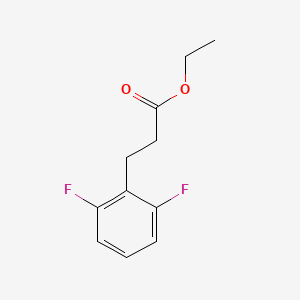
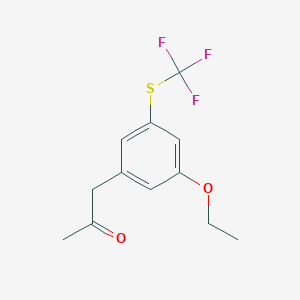
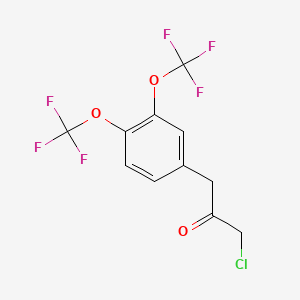
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
